molecular formula C24H21ClN2O2S2 B4850374 (5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4850374
M. Wt: 469.0 g/mol
InChI Key: YYPDBKUXVVIJAY-PXLXIMEGSA-N
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Description

The compound (5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a combination of indole, thiazolidinone, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenoxypropyl group. The final steps involve the formation of the thiazolidinone ring and the incorporation of the prop-2-en-1-yl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and pH being carefully controlled.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5E)-5-[[1-[3-(4-chlorophenoxy)propyl]indol-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S2/c1-2-12-27-23(28)22(31-24(27)30)15-17-16-26(21-7-4-3-6-20(17)21)13-5-14-29-19-10-8-18(25)9-11-19/h2-4,6-11,15-16H,1,5,12-14H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPDBKUXVVIJAY-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCCOC4=CC=C(C=C4)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CCCOC4=CC=C(C=C4)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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